molecular formula C15H11F6NO3 B12829390 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione

3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione

Cat. No.: B12829390
M. Wt: 367.24 g/mol
InChI Key: ATYYVPJMXJYBLT-UHFFFAOYSA-N
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Description

3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a benzylamine moiety, and a cyclobutene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with an appropriate cyclobutene-dione derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require the use of catalysts or reagents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the replacement of functional groups with nucleophiles .

Scientific Research Applications

3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and benzylamine moiety play crucial roles in its activity, influencing its binding affinity and specificity. The compound may act by modulating enzyme activity, receptor binding, or other cellular processes, depending on its application .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzyl azide
  • 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione is unique due to its combination of trifluoromethyl groups, benzylamine moiety, and cyclobutene-dione core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H11F6NO3

Molecular Weight

367.24 g/mol

IUPAC Name

3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-ethoxycyclobut-3-ene-1,2-dione

InChI

InChI=1S/C15H11F6NO3/c1-2-25-13-10(11(23)12(13)24)22-6-7-3-8(14(16,17)18)5-9(4-7)15(19,20)21/h3-5,22H,2,6H2,1H3

InChI Key

ATYYVPJMXJYBLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C1=O)NCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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